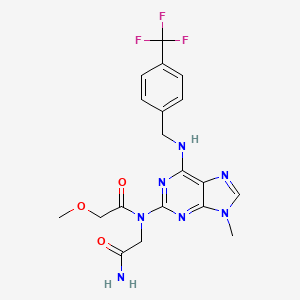

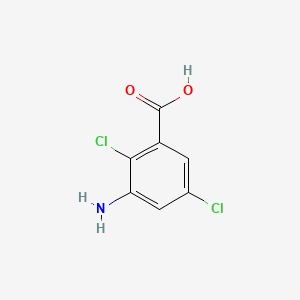

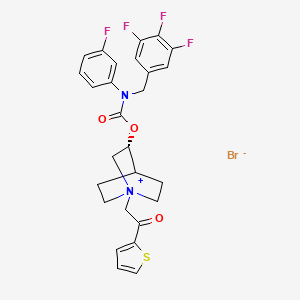

1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-

Vue d'ensemble

Description

CC-12074 is a bio-active chemical.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Hexahydro-1H-isoindole-1,3(2H)-dione derivatives synthesis : A new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives has been developed, starting from 3-sulfolene. This involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione and subsequent reactions to produce amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).

Formation of Tetrahydroisoindoles : Research on substituted 1,3-dihydro-2H-isoindoles (isoindolines) includes palladium-catalyzed formate reduction to produce 4,5,6,7-tetrahydro-2H-isoindoles. The study highlights differences in aromaticity and reactivity between isoindoles and indoles, suggesting varied applications in chemical synthesis (Hou, Wang, Chung, Hsieh, & Tsai, 2007).

Synthesis of Amino-Phthalimide Derivatives : An innovative approach for synthesizing amino-phthalimide (1H-isoindole-1,3(2H)-dione) derivatives from α,β-unsaturated ketones has been established. This process includes the incorporation of substituted amine groups into aromatic rings and highlights the compounds' high fluorescence properties in the blue-green region (Tan, Bozkurt, Kishali, & Kara, 2014).

Biological Applications

Antimicrobial and Anticancer Activity : Research into isoindole-1,3(2H)-dione compounds has shown varying anticancer and antimicrobial activities. The activity depends on the substituents attached, suggesting their potential as chemotherapeutic agents. For example, certain derivatives showed greater inhibition of cyclooxygenase enzymes, and others demonstrated scavenging activity for oxidative or nitrosan stress (Szkatuła et al., 2021); (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).

Serotonin Receptor and Phosphodiesterase 10A Inhibition : A series of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated as potential antipsychotics, showing inhibitory properties against phosphodiesterase 10A and affinities for serotonin receptors. This suggests their potential application in psychiatric treatments (Czopek et al., 2020).

Propriétés

Numéro CAS |

460741-57-5 |

|---|---|

Nom du produit |

1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- |

Formule moléculaire |

C13H11N3O5 |

Poids moléculaire |

289.24 g/mol |

Nom IUPAC |

4-amino-2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C13H11N3O5/c14-6-3-1-2-5-9(6)13(21)16(12(5)20)7-4-8(17)11(19)15-10(7)18/h1-3,7-8,17H,4,14H2,(H,15,18,19) |

Clé InChI |

SUPXDAFBRRQSKI-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

SMILES canonique |

C1C(C(=O)NC(=O)C1O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CC-12074; CC12074; CC 12074; Pomalidomide metabolite M19; UNII-A480CC1Z8I; SCHEMBL3742152. |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6S)-2-chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1668616.png)

![N-{(1s,2r)-2-Hydroxy-1-[(Hydroxyamino)carbonyl]propyl}-4-{[4-(Morpholin-4-Ylmethyl)phenyl]ethynyl}benzamide](/img/structure/B1668622.png)